4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid
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Overview
Description
4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is a chemical compound characterized by its nitro group and a tetrahydropyran ring attached to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid typically involves the nitration of 3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of large-scale reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Production of amines or alcohols.
Substitution: Generation of different substituted benzoic acids or esters.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its nitro group and tetrahydropyran ring make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group and tetrahydropyran ring play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide
4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methyl)aminobenzoic acid
Uniqueness: 4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid stands out due to its specific structural features, such as the methoxy group and the nitro group in the para position
Properties
IUPAC Name |
4-nitro-3-(oxan-4-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-13(16)10-1-2-11(14(17)18)12(7-10)20-8-9-3-5-19-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSKNVIFPQLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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